![molecular formula C11H12O3 B3023500 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone CAS No. 42865-03-2](/img/structure/B3023500.png)
1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone
Description
Synthesis Analysis
The synthesis of compounds related to 1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone involves multi-step chemical reactions. For instance, the synthesis of enantiomerically pure oxirane-2-carboxamides, which share a similar oxirane structure, is achieved through a four-step sequence starting from 1-alkyl(or phenyl)-2-methyl-2-(tolylsulfinyl)ethanone. This process includes a highly stereoselective hydrocyanation, hydrolysis to sulfinylamides and separation of epimers, reduction of the sulfur functionality, and final cyclization to yield the enantiopure oxirane derivatives . This method demonstrates the complexity and precision required in synthesizing oxirane-containing compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various analytical techniques. For example, 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was characterized by NMR, UV-Vis spectroscopy, and single-crystal X-ray crystallography. The crystal structure revealed the formation of two-dimensional and three-dimensional supramolecular frameworks facilitated by hydrogen bonds, C–H···π, and π···π stacking interactions . Such detailed structural analysis is crucial for understanding the properties and reactivity of oxirane-containing compounds.
Chemical Reactions Analysis
The reactivity of oxirane-containing compounds can be influenced by various factors, including the basicity and steric hindrance of ligands. In the synthesis of rhenium-oxo and phenylimido complexes, the ligand 1-phenyl-2-(diisopropylphosphino)ethanone reacts with rhenium compounds in basic media to form complexes where the ligand acts as a monoanionic enolato chelating agent. The reactions are solvent-dependent, and the resulting complexes can adopt different configurations, indicating the influence of the ligand's properties on the formation of rhenium complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxirane-containing compounds are closely related to their molecular structure. The electronic properties, such as HOMO and LUMO energies, can be determined through DFT calculations, as demonstrated in the study of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime. These properties are important for understanding the chemical reactivity and potential applications of the compounds. Additionally, the charge distribution on the molecule can be visualized using Electrostatic Potentials (ESP) analysis, which also helps to identify reactive sites and confirm the optimized structure formed in the crystals .
properties
IUPAC Name |
1-[3-(oxiran-2-ylmethoxy)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-3-2-4-10(5-9)13-6-11-7-14-11/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRFDQPMJNJEQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395500 | |
Record name | 1-{3-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42865-03-2 | |
Record name | 1-{3-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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